molecular formula C18H19Cl2N3O2 B6998211 N-(5-chloro-2-hydroxyphenyl)-1-[(3-chloropyridin-2-yl)methyl]piperidine-4-carboxamide

N-(5-chloro-2-hydroxyphenyl)-1-[(3-chloropyridin-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B6998211
M. Wt: 380.3 g/mol
InChI Key: XXZKMQWHEAMHMM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-1-[(3-chloropyridin-2-yl)methyl]piperidine-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a chlorinated phenyl group, and a chlorinated pyridine moiety, making it a subject of study for its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-1-[(3-chloropyridin-2-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2/c19-13-3-4-17(24)15(10-13)22-18(25)12-5-8-23(9-6-12)11-16-14(20)2-1-7-21-16/h1-4,7,10,12,24H,5-6,8-9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZKMQWHEAMHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC(=C2)Cl)O)CC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-1-[(3-chloropyridin-2-yl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-hydroxyaniline to form 5-chloro-2-hydroxyaniline. This intermediate is then reacted with 3-chloropyridine-2-carbaldehyde under reductive amination conditions to form the corresponding amine. The final step involves the acylation of the amine with piperidine-4-carboxylic acid chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-1-[(3-chloropyridin-2-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl and pyridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a quinone derivative, while nucleophilic substitution of the chlorine atoms can result in various substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-1-[(3-chloropyridin-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-1-[(3-chloropyridin-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-1-[(3-chloropyridin-2-yl)methyl]piperidine-4-carboxamide: shares structural similarities with other chlorinated phenyl and pyridine derivatives.

    This compound: is unique due to its specific substitution pattern and the presence of both phenyl and pyridine rings.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

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